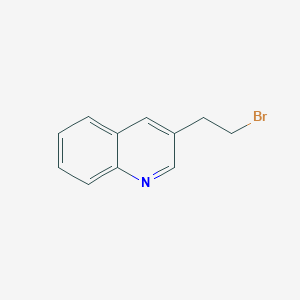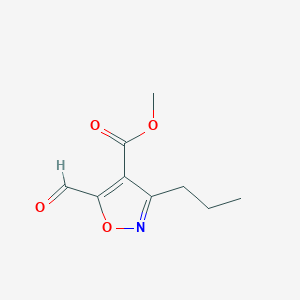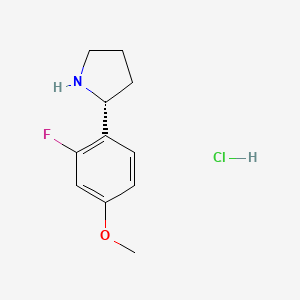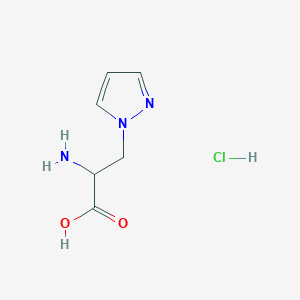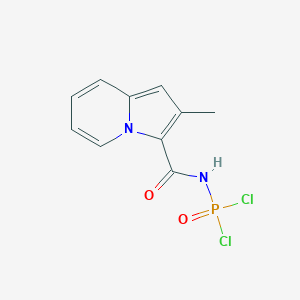
(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride involves several steps. One common method includes the reaction of 2-methylindolizine with phosphoryl chloride (POCl3) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Scientific Research Applications
(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride is widely used in scientific research, particularly in:
Proteomics: It is used as a reagent for the modification and analysis of proteins.
Biochemistry: The compound is employed in various biochemical assays and experiments to study enzyme activities and protein interactions.
Medicinal Chemistry: Researchers use this compound to develop and test new pharmaceuticals and therapeutic agents.
Industrial Applications: It is also used in the synthesis of other chemical compounds and materials for industrial purposes.
Mechanism of Action
The mechanism of action of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride can be compared with other similar compounds, such as:
- (2-Methylindolizin-3-yl)carbonylphosphoramidic monofluoride
- (2-Methylindolizin-3-yl)carbonylphosphoramidic dibromide
- (2-Methylindolizin-3-yl)carbonylphosphoramidic diiodide
These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their reactivity and applications . The unique properties of this compound, such as its specific reactivity and stability, make it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C10H9Cl2N2O2P |
|---|---|
Molecular Weight |
291.07 g/mol |
IUPAC Name |
N-dichlorophosphoryl-2-methylindolizine-3-carboxamide |
InChI |
InChI=1S/C10H9Cl2N2O2P/c1-7-6-8-4-2-3-5-14(8)9(7)10(15)13-17(11,12)16/h2-6H,1H3,(H,13,15,16) |
InChI Key |
JOWSOMOYPWLFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)
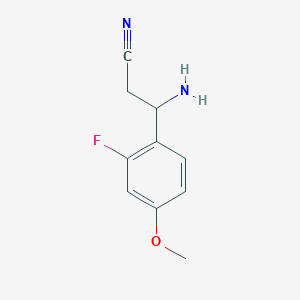
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)

![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)



![2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime](/img/structure/B13057983.png)
